molecular formula C17H18N4O B2474784 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2034610-25-6

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2474784
CAS No.: 2034610-25-6
M. Wt: 294.358
InChI Key: XGNHWBMYURGZSY-UHFFFAOYSA-N
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Description

3-(3-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzonitrile group linked via a carboxamide bridge to a piperidine ring that is, in turn, functionalized with a 1-methyl-1H-pyrazole substituent. This specific arrangement of heterocycles and functional groups is commonly investigated for its potential to modulate biologically relevant targets. Similar pyrazole-containing scaffolds have been identified as key pharmacophores in the development of agonists for Transient Receptor Potential Canonical (TRPC) channels, which are important targets in cardiovascular and renal disease research . Furthermore, such molecular frameworks are frequently explored as androgen receptor modulators and in the synthesis of novel antiviral agents, where optimizing the carboxamide moiety is critical for potency and metabolic stability . The inclusion of a benzonitrile group can enhance molecular interactions and is a common feature in many bioactive molecules. Researchers value this compound for probing structure-activity relationships (SAR), particularly in optimizing affinity and selectivity for specific protein targets. It is also a valuable intermediate in sophisticated organic syntheses, including the construction of complex molecules via palladium-catalyzed cross-coupling reactions . This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated environment, following standard safety protocols for laboratory chemicals.

Properties

IUPAC Name

3-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-20-9-7-16(19-20)15-6-3-8-21(12-15)17(22)14-5-2-4-13(10-14)11-18/h2,4-5,7,9-10,15H,3,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNHWBMYURGZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazines and diketones . The piperidine ring can be introduced via nucleophilic substitution reactions, while the benzonitrile group is often added through nitrile formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nitrile Group Transformations

The benzonitrile moiety undergoes:

  • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd) yields the corresponding benzylamine.

Piperidine Ring Reactions

  • Alkylation/Acylation : The tertiary amine reacts with alkyl halides or acyl chlorides.

  • Oxidation : Forms N-oxide derivatives under mild oxidizing conditions (e.g., H₂O₂).

Pyrazole Ring Modifications

  • Electrophilic Substitution : Bromination or nitration occurs at the C4 position of the pyrazole ring.

  • N-Methylation : Reacts with methylating agents (e.g., methyl iodide) to form quaternary ammonium salts .

Reaction Mechanisms and Catalytic Systems

Reaction TypeConditionsCatalysts/ReagentsOutcomeReference
Nucleophilic substitutionInert atmosphere, DMF, 60–80°CCarbodiimides (e.g., DCC)Piperidine attachment to carbonyl
Pyrazole cyclizationHydrazine hydrate, ethanol, refluxI₂ or FeCl₃Regioselective pyrazole formation
Nitrile hydrolysisH₂SO₄ (20%), 100°CBenzoic acid derivative
Piperidine alkylationTHF, RT, NaHCO₃Benzyl chlorideN-Benzylpiperidine derivative

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature Control : Pyrazole cyclization requires precise thermal regulation (60–80°C) to avoid side products .

  • Inert Atmosphere : Critical for reactions involving moisture-sensitive intermediates (e.g., Grignard reagents).

Biological Activity and Derivatization

Though not a focus here, derivatives of this compound exhibit:

  • Enzyme Inhibition : Pyrazole-containing analogs target kinases (e.g., ALK) via hinge-binding interactions .

  • Antioxidant Properties : Structural analogs show radical scavenging activity in vitro .

Scientific Research Applications

Medicinal Chemistry

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile has shown potential as a lead compound in drug discovery, particularly for:

  • Anticancer Agents : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. Mechanisms of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Neuropharmacology

The piperidine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their interactions with neurotransmitter systems, particularly:

  • Serotonin Receptors : Research indicates that derivatives of this compound may influence serotonin pathways, potentially leading to anxiolytic or antidepressant effects.

Antimicrobial Activity

Emerging evidence suggests that this compound may possess antimicrobial properties. Studies have indicated activity against various bacterial strains, which could be beneficial in developing new antibiotics or antiseptics.

Material Science

The unique structural characteristics of this compound allow its use in the development of novel materials:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on human cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54925Intrinsic pathway activation

The findings suggest that further optimization could lead to more potent analogs suitable for clinical application.

Case Study 2: Neuropharmacological Potential

Research into the neuropharmacological effects of similar compounds has demonstrated potential anxiolytic properties. The interaction with serotonin receptors was assessed using radiolabeled ligand binding assays, suggesting that modifications to the piperidine structure could enhance receptor affinity and selectivity.

Mechanism of Action

The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile C₁₇H₁₈N₄O 294.35 Benzonitrile, Piperidine, Methylpyrazole, Carbonyl Pharmaceuticals, Organic Electronics (inferred)
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile C₁₃H₁₀N₄O₂ 254.24 Amino, Hydroxyl, Benzonitrile, Ketone, Pyrazole Antimicrobial potential (pyrazole-based derivatives)
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives Complex >350 (estimated) Phenoxazine, Carbazole, Benzonitrile, Pyridine TADF materials in OLEDs (high electron mobility)
Key Observations:

Functional Group Impact on Solubility and Reactivity :

  • The target compound lacks polar groups (e.g., -OH, -NH₂) present in the analog from , which may reduce aqueous solubility but enhance metabolic stability in pharmaceutical contexts .
  • The piperidine-carbonyl group in the target could improve binding affinity to biological targets (e.g., enzymes) compared to simpler pyrazole derivatives .

However, the absence of phenoxazine/carbazole moieties (as in ) limits its utility in thermally activated delayed fluorescence (TADF) applications, where extended conjugation and donor-acceptor architectures are critical .

Molecular Weight and Complexity :

  • The target compound (294.35 g/mol) is larger than the pyrazole-propanenitrile analog (254.24 g/mol) but smaller than OLED-oriented derivatives. This intermediate size may balance bioavailability and synthetic feasibility for drug discovery .

Antimicrobial Pyrazole Derivatives ()

The analog 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile exhibits:

  • Functional Groups: Amino and hydroxyl groups enhance hydrogen-bonding interactions, which are often critical for antimicrobial activity .
  • Spectral Data : IR and NMR confirm the presence of -CN (2223 cm⁻¹), -OH (3540–3341 cm⁻¹), and conjugated C=N (1655 cm⁻¹), supporting its reactivity in biological systems .
TADF Materials in OLEDs ()

Derivatives of 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are optimized for:

  • High-Efficiency Emission: Phenoxazine and carbazole groups provide rigid, conjugated frameworks for efficient triplet harvesting in OLEDs .
  • Comparison : The target compound’s simpler structure lacks these features, making it less competitive for optoelectronic applications despite sharing the benzonitrile motif.

Biological Activity

The compound 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)benzonitrile is an intriguing chemical entity with potential biological applications. This compound features a complex structure that combines piperidine and pyrazole moieties, which are known for their diverse biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3OC_{19}H_{19}N_{3}O, with a molecular weight of approximately 337.4 g/mol. The compound's structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Pyrazole group : A five-membered ring with two adjacent nitrogen atoms.
  • Benzonitrile moiety : A benzene ring attached to a nitrile group, which can enhance lipophilicity and receptor interactions.

Table 1: Structural Overview

ComponentStructure
PiperidinePiperidine
PyrazolePyrazole
BenzonitrileBenzonitrile

Antitumor Properties

Research indicates that compounds similar in structure to this compound exhibit significant antitumor activity . For instance, pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess similar properties .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

  • Enzymes : Inhibition of kinases and other enzymes involved in cell signaling pathways.
  • Receptors : Potential activation or inhibition of receptors associated with cancer cell proliferation and survival .

Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of similar compounds on FaDu hypopharyngeal tumor cells. The results demonstrated that certain derivatives showed enhanced cytotoxicity compared to standard treatments like bleomycin, indicating the potential of pyrazole-containing compounds in cancer therapy .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives. The findings suggested that these compounds could inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer’s .

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with other known compounds:

Compound NameNotable Activity
1-MethylpyrazoleAntimicrobial
PiperidinylpyrazolesAntitumor
PyrazolopyridinesAnti-inflammatory

The unique combination of functional groups in this compound may provide versatile interactions compared to these other compounds .

Q & A

Q. Advanced

  • Systematic SAR studies : Replace the benzonitrile group with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) and evaluate via in vitro assays (e.g., kinase inhibition) .
  • Click chemistry : Introduce triazole moieties via azide-alkyne cycloaddition to modulate solubility and target binding .
  • Computational modeling : DFT calculations predict electronic effects on receptor interactions .

How should researchers address contradictions in stability data under varying storage conditions?

Q. Advanced

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light sensitivity tests : UV-Vis spectroscopy detects photodegradation products .
  • Lyophilization : For hygroscopic batches, lyophilize and store under inert gas (N2/Ar) to prevent hydrolysis .

What in vitro assays are suitable for preliminary bioactivity screening?

Q. Basic

  • Kinase inhibition assays : Use FRET-based kits to measure IC50 against target kinases .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

How can computational tools predict metabolic pathways for this compound?

Q. Advanced

  • ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic sites (e.g., cytochrome P450 oxidation of piperidine) .
  • Metabolite identification : LC-MS/MS fragmentation patterns match predicted glucuronidation or sulfation products .

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